4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
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Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as substituted 3-amino-4-(1,2,4-oxadiazol-3-yl)furazan derivatives, have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis and inhibit phosphoinositide 3-kinases (pi3k) .
Mode of Action
These include acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .
Biochemical Pathways
Based on the reported inhibition of pi3k by similar compounds , it can be inferred that the PI3K/AKT signaling pathway might be affected. This pathway plays a crucial role in regulating cell survival, growth, and proliferation.
Result of Action
Based on the reported antimycobacterial activity of similar compounds , it can be inferred that this compound might have potential antimicrobial effects.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRDCLSWUANNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.